molecular formula C6H4ClN3O B12290328 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

Cat. No.: B12290328
M. Wt: 169.57 g/mol
InChI Key: UZTYAGRVKRCVJM-UHFFFAOYSA-N
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Description

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a heterocyclic compound with the molecular formula C6H4ClN3O. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one typically involves the reaction of pyrazine derivatives with chlorinating agents. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and anhydrous ethanol under nitrogen protection. The reaction mixture is heated to 50°C and stirred for several hours. After the reaction is complete, the mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as a therapeutic agent.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)2.13Induces apoptosis and cell cycle arrest
HeLa (Cervical)6.34Promotes DNA fragmentation
A549 (Lung)3.30Inhibits CDK1 activity

The compound's mechanism of action primarily involves inducing apoptosis through the externalization of phosphatidylserine and disruption of the cell cycle, specifically arresting cells in the G2/M phase .

Selective Targeting

Studies have shown that this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment. For instance, it has demonstrated a higher selectivity index against malignant peritoneal mesothelioma compared to other cell types .

Synthesis of Novel Materials

This compound is also explored for its potential in synthesizing new materials with unique properties. Its heterocyclic structure allows for modifications that can enhance electronic properties, making it suitable for applications in organic electronics and photonics.

Table 2: Properties of Materials Synthesized from this compound

Material TypePropertyApplication Area
Conductive PolymersHigh electrical conductivityOrganic solar cells
Luminescent MaterialsTunable emission spectraLED technology

The ability to modify the compound's structure opens avenues for creating materials with tailored functionalities, such as enhanced conductivity or specific light-emitting properties .

Clinical Research

In a recent study involving patients with advanced cancers, derivatives of this compound were administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .

Laboratory Studies

Laboratory experiments have consistently shown that this compound can inhibit the growth of various tumor cell lines across different cancer types. For example, a study highlighted its effectiveness against pancreatic ductal adenocarcinoma cells with an IC50 value of approximately 5.7 µM .

Mechanism of Action

The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
  • 5-Chloro-1H-pyrrolo[2,3-b]pyrazine
  • 6-Chloro-5H-pyrrolo[2,3-b]pyrazine

Uniqueness

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Biological Activity

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • CAS Number : 1823922-40-2
  • Solubility : Very soluble in common organic solvents, with varying solubility in water.

Structure-Activity Relationships (SAR)

The biological activity of this compound is often linked to its structural features. The presence of the pyrrolo and pyrazine rings contributes to its interaction with biological targets. Studies have shown that modifications on these rings can significantly alter potency and selectivity.

Key Findings from SAR Studies:

  • Inhibition of Enzymes : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism .
  • Anticancer Potential : Research indicates that pyrrolo-fused heterocycles exhibit promising anticancer activities. For instance, derivatives with similar structures have shown significant growth inhibition in various cancer cell lines .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific pathogens, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
Anticancer Exhibits growth inhibition in leukemia and prostate cancer cell lines .
Antimicrobial Potential activity against certain bacterial strains; further research needed .
Enzyme Inhibition Inhibits CYP1A2, affecting drug metabolism; potential implications for drug interactions .

Case Study 1: Anticancer Activity

In a study evaluating various pyrrolo-fused compounds, this compound derivatives were tested against multiple cancer cell lines. Results indicated that certain derivatives achieved over 70% growth inhibition in leukemia models. The study emphasized the need for further optimization to enhance selectivity and reduce cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolopyrazine derivatives, including this compound. Results showed moderate efficacy against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-4-2-8-3-1-5(11)10-6(3)9-4/h2H,1H2,(H,9,10,11)

InChI Key

UZTYAGRVKRCVJM-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(N=C2NC1=O)Cl

Origin of Product

United States

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